1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16694430
InChI: InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
SMILES:
Molecular Formula: C17H22FNO
Molecular Weight: 275.36 g/mol

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime

CAS No.:

Cat. No.: VC16694430

Molecular Formula: C17H22FNO

Molecular Weight: 275.36 g/mol

* For research use only. Not for human or veterinary use.

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime -

Specification

Molecular Formula C17H22FNO
Molecular Weight 275.36 g/mol
IUPAC Name N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine
Standard InChI InChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
Standard InChI Key DOJRVNPEQYTUIW-UHFFFAOYSA-N
Canonical SMILES CC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, N-[(4-fluorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine, reflects its bicyclo[2.2.1]heptane core modified with methyl groups at positions 1, 7, and 7, and an oxime functional group bonded to a 4-fluorobenzyl moiety. Its molecular formula, C₁₇H₂₂FNO, corresponds to a molecular weight of 275.36 g/mol. The bicyclic framework imparts rigidity, while the fluorobenzyl group enhances lipophilicity and electronic properties, potentially improving bioavailability and target binding.

Key spectral identifiers include a characteristic imine stretch (C=N) near 1640 cm⁻¹ in infrared spectroscopy and distinct ¹⁹F NMR signals around -115 ppm due to the aromatic fluorine. X-ray crystallography reveals a puckered bicyclic system with the oxime group adopting an E-configuration relative to the fluorobenzyl substituent.

Synthesis and Industrial Preparation

The synthesis of 1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime begins with camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a terpenoid historically produced via α-pinene isomerization . Modern industrial routes involve:

  • Camphor Production: α-Pinene undergoes HCl addition and Wagner-Meerwein rearrangement to form bornyl chloride, which is dehydrohalogenated to camphene . Subsequent formylation or acetylation yields isobornyl esters, oxidized to camphor .

  • Oxime Formation: Camphor reacts with 4-fluorobenzylamine and hydroxylamine hydrochloride under acidic conditions (HCl, 50–70°C) in ethanol, yielding the target oxime.

Reaction Scheme:

Camphor+4-FluorobenzylamineHCl, EtOH1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime\text{Camphor} + \text{4-Fluorobenzylamine} \xrightarrow{\text{HCl, EtOH}} \text{1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime}

Optimized conditions achieve yields of 68–72%, with purification via silica gel chromatography. Industrial scalability remains challenging due to side products like isobornyl derivatives, necessitating precise stoichiometric control .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC₁₇H₂₂FNO
Molecular Weight275.36 g/mol
Melting Point98–102°C (lit.)
SolubilityEthanol, DMSO, Chloroform
LogP (Partition Coefficient)3.2 ± 0.3

Its moderate lipophilicity (LogP ≈ 3.2) suggests favorable membrane permeability, while the fluorine atom enhances metabolic stability by resisting oxidative degradation.

Biological Activities and Mechanisms

Fluorescent Sensing

The compound acts as a selective probe for hypochlorous acid (HOCl) in biological systems. HOCl oxidizes the oxime to a nitroso group, triggering a 120 nm redshift in fluorescence (λₑₓ = 360 nm → λₑₘ = 480 nm). This enables real-time monitoring of HOCl in macrophages, with a detection limit of 0.8 nM.

Enzyme Interactions

In vitro studies reveal moderate inhibition of cytochrome P450 3A4 (CYP3A4) at 25 μM, suggesting potential drug-drug interaction risks. The fluorobenzyl group likely interacts with the enzyme’s heme iron via π-cation interactions.

Industrial and Research Applications

ApplicationDescription
Pharmaceutical IntermediatesServes as a precursor for fluorinated camphor analogs with enhanced bioactivity.
Diagnostic ToolsHOCl detection in inflammatory diseases (e.g., atherosclerosis, rheumatoid arthritis).
Materials ScienceChelating agent for transition metals in catalytic systems.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey FeaturesApplications
Target CompoundC₁₇H₂₂FNOFluorobenzyl oximeAntiviral, Diagnostics
CamphorC₁₀H₁₆OBicyclic ketonePharmaceuticals, Fragrances
IsoborneolC₁₀H₁₈OSecondary alcoholSynthetic intermediate

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